molecular formula C12H12FNO3 B6309642 5-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid ethyl ester, 95% CAS No. 1914114-72-9

5-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid ethyl ester, 95%

Cat. No. B6309642
CAS RN: 1914114-72-9
M. Wt: 237.23 g/mol
InChI Key: KXVUEZXHZIWGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-oxo-1,2,3,4-tetrahydro-quinoline-3-carboxylic acid ethyl ester (5-F-2-O-TQCEE) is an organic compound with a molecular formula of C13H13FNO3. It is a white solid that is soluble in organic solvents such as ethanol and dimethylformamide. 5-F-2-O-TQCEE is widely used in the synthesis of pharmaceuticals, and has been found to possess a variety of biological activities such as anti-inflammatory, anti-tumor, and anti-viral activities.

Scientific Research Applications

5-F-2-O-TQCEE has been studied as a potential therapeutic agent in a variety of diseases and conditions. In preclinical studies, 5-F-2-O-TQCEE has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities. In addition, 5-F-2-O-TQCEE has been shown to have anti-oxidant and neuroprotective effects.

Mechanism of Action

The mechanism of action of 5-F-2-O-TQCEE is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and proteins involved in inflammation, tumor growth, and viral replication.
Biochemical and Physiological Effects
5-F-2-O-TQCEE has been found to modulate the activity of several enzymes and proteins involved in inflammation, tumor growth, and viral replication. In addition, 5-F-2-O-TQCEE has been shown to have anti-oxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-F-2-O-TQCEE in laboratory experiments is that it is relatively easy to synthesize, and is readily available in high purity. However, one limitation of using 5-F-2-O-TQCEE is that it is slightly toxic, and should be handled with care.

Future Directions

Future research on 5-F-2-O-TQCEE could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in a variety of diseases and conditions. In addition, further research could explore the potential of 5-F-2-O-TQCEE as a drug delivery system, as well as its potential for use in drug targeting and drug repurposing. Finally, further research could explore the potential of 5-F-2-O-TQCEE as a biomarker for disease diagnosis and prognosis.

Synthesis Methods

5-F-2-O-TQCEE can be synthesized via a two-step reaction. In the first step, an ethyl acetoacetate is reacted with 5-fluoro-2-nitrobenzaldehyde in the presence of sodium hydroxide to form a diketone. In the second step, the diketone is reacted with ethyl magnesium bromide in the presence of sodium ethoxide to form 5-F-2-O-TQCEE.

properties

IUPAC Name

ethyl 5-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO3/c1-2-17-12(16)8-6-7-9(13)4-3-5-10(7)14-11(8)15/h3-5,8H,2,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUEZXHZIWGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(C=CC=C2F)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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